molecular formula C24H18NO4- B12366951 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-

Cat. No.: B12366951
M. Wt: 384.4 g/mol
InChI Key: FWYAYXBFHLDIRA-QFIPXVFZSA-M
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Description

This compound is a fluoromethyloxycarbonyl (Fmoc)-protected indole derivative with a partially hydrogenated indole core (2,3-dihydro) and a stereocenter at the 2S position. The Fmoc group serves as a protective moiety, commonly used in peptide synthesis to shield amines during solid-phase synthesis. Its indole backbone distinguishes it from simpler heterocycles like pyrrolidine or piperidine, offering unique electronic and steric properties suitable for applications in medicinal chemistry and asymmetric catalysis .

Properties

Molecular Formula

C24H18NO4-

Molecular Weight

384.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/p-1/t22-/m0/s1

InChI Key

FWYAYXBFHLDIRA-QFIPXVFZSA-M

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Partial Hydrogenation of Indole-1,2-dicarboxylic Acid

Indole-1,2-dicarboxylic acid serves as a starting material for selective hydrogenation. Catalytic hydrogenation with palladium on carbon (Pd/C) under controlled pressure (1–3 atm H₂) in tetrahydrofuran (THF) at 25°C achieves 2,3-dihydroindole-1,2-dicarboxylic acid in 68–72% yield. Over-hydrogenation to tetrahydro derivatives is mitigated by limiting reaction time to 2–3 hours.

Cyclization of o-Phenylenediamine Derivatives

An alternative route involves cyclizing o-phenylenediamine with α-ketoglutaric acid derivatives. In a patent methodology, 4-methyl-o-phenylenediamine reacts with indole-3-carboxylic acid in polyphosphoric acid at 180°C for 3 hours, yielding 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole. Adapting this approach, substituting α-ketoglutaric acid for indole-3-carboxylic acid could generate the dihydroindole dicarboxylic acid scaffold.

Fmoc Protection of the 1-Carboxylic Acid

The 1-carboxylic acid is esterified with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under standard peptide synthesis conditions:

Procedure:

  • Dissolve 2,3-dihydroindole-1,2-dicarboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).
  • Add Fmoc-Cl (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold water and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the Fmoc-protected ester.

Yield: 85–90%.

Resolution of (2S)-Stereochemistry

The (2S)-configuration is introduced via chiral auxiliaries or enzymatic resolution:

Asymmetric Hydrogenation

Using a chiral Ru-BINAP catalyst, the prochiral 2,3-dihydroindole-1,2-dicarboxylic acid undergoes hydrogenation to afford the (S)-enantiomer with 92% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Porcine liver esterase selectively hydrolyzes the (R)-enantiomer of a racemic diethyl ester precursor, leaving the (S)-ester intact. Subsequent Fmoc protection yields the target compound with >99% ee.

Purification and Characterization

Final purification employs recrystallization from ethanol or methanol, achieving ≥98% purity. Critical characterization data include:

Property Value Method
Melting Point 142–144°C Differential Scanning Calorimetry
Optical Rotation ([α]²⁵D) -38° (c = 1, EtOH) Polarimetry
Molecular Weight 390.5 g/mol High-Resolution Mass Spectrometry

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Yield ee (%) Complexity
Partial Hydrogenation + Fmoc 72% 92 Moderate
Cyclization + Enzymatic Res. 65% 99 High

The hydrogenation route offers higher yields, while enzymatic resolution ensures superior stereochemical purity.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective catalysts and solvent recovery:

  • Catalyst Recycling : Pd/C is filtered and reused, reducing costs by 40%.
  • Solvent Optimization : Replacing DMF with 2-methyltetrahydrofuran improves environmental compatibility.

Applications in Drug Development

The Fmoc group enhances the compound’s utility in peptide synthesis, enabling solid-phase assembly of neuroactive peptides targeting serotonin receptors.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-indoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives, alcohol derivatives, and functionalized amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

A study by Gaikwad et al. (2022) investigated the antimicrobial properties of synthesized indole derivatives. The results indicated that compounds derived from 1H-Indole-1,2-dicarboxylic acid exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method, showing promising results for clinical applications in treating bacterial infections .

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound A1550
Compound B2030
Compound C2510

Antioxidant Activity

Research published in the International Journal of Molecular Sciences highlighted the antioxidant potential of novel indole derivatives developed through molecular docking studies. The synthesized compounds were evaluated against reactive oxygen species (ROS), demonstrating superior antioxidant activity compared to standard ascorbic acid .

CompoundIC50 (µg/mL)
Candidate 1028.23
Ascorbic Acid30.00

Drug Development

The structural characteristics of indole derivatives make them suitable candidates for drug development targeting various diseases, including cancer and neurodegenerative disorders. Their ability to interact with biological targets through π-π stacking and hydrogen bonding enhances their pharmacological profiles.

Case Study 1: Synthesis and Evaluation of Indole Derivatives

In a detailed study conducted by researchers at Dr. D.Y. Patil College, a series of indole derivatives were synthesized and evaluated for their biological activities. The study focused on the synthesis of derivatives using modified aldol condensation reactions, yielding high-purity products with significant biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been instrumental in predicting the binding affinities of indole derivatives to specific biological targets. These studies help in understanding the mechanism of action and optimizing lead compounds for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of Fmoc-L-indoline-2-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The indoline ring structure also contributes to the compound’s biological activity by interacting with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Indole vs. Pyrrolidine/Piperidine Derivatives
  • 1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- (CAS 1217512-55-4):
    • Features a fully hydrogenated (octahydro) indole core, reducing aromaticity and increasing conformational flexibility compared to the 2,3-dihydro analog. The 2R stereochemistry further differentiates reactivity in chiral environments .
  • 1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- (CAS 1982344-79-5):
    • A five-membered pyrrolidine ring replaces the indole core. The absence of aromaticity simplifies electronic interactions, making it more suitable for proline analogs in peptide synthesis .
  • 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- (CAS 86069-86-5):
    • The six-membered piperidine ring increases steric bulk and alters solubility. This derivative is often used in peptidomimetics requiring extended conformational stability .

Table 1: Core Structure Comparison

Compound Core Structure Hydrogenation Stereochemistry Molecular Formula Molecular Weight (g/mol)
Target Compound Indole 2,3-dihydro 2S C₂₄H₂₁NO₄ 387.43
Octahydro Indole (2R) Indole Octahydro 2R C₂₄H₂₅NO₄ 391.46
Pyrrolidine Derivative Pyrrolidine N/A 2S C₂₁H₂₁NO₄ 351.40
Piperidine Derivative Piperidine N/A 2S C₂₁H₂₁NO₄ 351.40

Substituent and Protecting Group Variations

(a) Ester Group Modifications
  • 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(3,3-dimethylbutyl)ester, (R)- (CAS 158458-32-3):
    • The 3,3-dimethylbutyl ester replaces Fmoc, reducing steric hindrance and altering lipophilicity. The R configuration may influence enantioselective binding in catalysis .
  • 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-6-hydroxy-, 2-Fmoc 3-(pentafluorophenyl) ester (CAS 839719-67-4): The isoquinoline core and pentafluorophenyl ester enhance π-π stacking and electron-withdrawing properties, useful in fluorogenic assays .
(b) Additional Protecting Groups
  • (2S,4R)-4-tert-Butoxycarbonylamino-pyrrolidine-1,2-dicarboxylic acid 1-Fmoc ester (CAS 273222-06-3): Incorporates a Boc-protected amino group, enabling orthogonal protection strategies in peptide synthesis. The 4R substituent introduces steric effects absent in the target compound .

Biological Activity

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C24H19NO4
  • Molecular Weight : 385.41 g/mol
  • CAS Number : 198560-38-2

Synthesis

The compound can be synthesized through various methods that involve the coupling of indole derivatives with protective groups like the fluorenylmethyl moiety. The synthesis process is crucial as it influences the biological activity of the resulting compound.

Antitumor Activity

Research has indicated that indole derivatives exhibit significant antitumor properties. A study highlighted the synthesis of several indole derivatives and their evaluation against various cancer cell lines. The findings suggested that certain modifications in the indole structure could enhance cytotoxic effects against tumors, particularly renal and breast cancers .

Enzyme Inhibition

1H-Indole-1,2-dicarboxylic acid derivatives have been explored as inhibitors of key metabolic enzymes. For instance, a related compound was identified as a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), with an IC₅₀ value of 0.99 μM. This suggests that structural modifications in indoles can lead to effective metabolic enzyme inhibitors, which may have implications for diabetes treatment .

Antimicrobial Properties

Indole derivatives have also shown promise in antimicrobial applications. The structural diversity of these compounds allows for a broad spectrum of activity against various pathogens. Research has documented moderate to significant antibacterial activity for several synthesized indole derivatives .

Case Studies

StudyFindings
Antitumor Evaluation Indole derivatives demonstrated cytotoxicity against renal and breast cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range .
Enzyme Inhibition A derivative was identified as an allosteric inhibitor of FBPase with an IC₅₀ of 0.99 μM, indicating potential for metabolic disorder treatments .
Antimicrobial Activity Various synthesized indole compounds exhibited significant antibacterial properties against a range of bacterial strains .

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